(R)-2,3-dihydroxy-3-methylbutanoate
CAS No.:
Cat. No.: VC1934143
Molecular Formula: C5H9O4-
Molecular Weight: 133.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9O4- |
---|---|
Molecular Weight | 133.12 g/mol |
IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate |
Standard InChI | InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |
Standard InChI Key | JTEYKUFKXGDTEU-VKHMYHEASA-M |
Isomeric SMILES | CC(C)([C@H](C(=O)[O-])O)O |
Canonical SMILES | CC(C)(C(C(=O)[O-])O)O |
Introduction
Chemical Structure and Properties
(R)-2,3-dihydroxy-3-methylbutanoate is a hydroxy fatty acid characterized by its unique structure featuring two hydroxyl groups attached to a branched butanoate chain. The compound exists as a conjugate base of (R)-2,3-dihydroxy-3-methylbutanoic acid .
Physical and Chemical Properties
The following table presents the essential physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate:
Property | Value |
---|---|
Molecular Formula | C5H9O4- |
Molecular Weight | 133.12 g/mol |
IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate |
Standard InChI | InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |
Standard InChIKey | JTEYKUFKXGDTEU-VKHMYHEASA-M |
Isomeric SMILES | CC(C)(C@HO)O |
Canonical SMILES | CC(C)(C(C(=O)[O-])O)O |
PubChem Compound ID | 23615351 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
XLogP3-AA | -0.2 |
Table 1: Physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate
The molecule exhibits a specific stereochemistry with the R configuration at the C-2 position, which is critical for its biological activity and role in metabolic pathways .
Biochemical Significance
Metabolic Role
(R)-2,3-dihydroxy-3-methylbutanoate serves as an important metabolite in Saccharomyces cerevisiae and other yeast species . It is a key intermediate in the biosynthetic pathway of branched-chain amino acids, particularly leucine, isoleucine, and valine . The compound is also known as (R)-2,3-dihydroxy-isovalerate in some biochemical contexts, highlighting its relationship to branched-chain metabolism .
Cellular Location
The metabolic reactions involving (R)-2,3-dihydroxy-3-methylbutanoate primarily occur in the mitochondria of yeast cells . This localization is consistent with the presence of the enzymes involved in its metabolism, which are predominantly mitochondrial proteins .
Metabolic Pathways
Role in Branched-Chain Amino Acid Biosynthesis
(R)-2,3-dihydroxy-3-methylbutanoate plays a critical role in the biosynthesis pathway of branched-chain amino acids, particularly in the synthesis of valine and leucine . The biosynthetic pathway begins with pyruvate, which is converted to (2S)-2-acetolactate by acetolactate synthase (ALS). Subsequently, (2S)-2-acetolactate is transformed into (R)-2,3-dihydroxy-3-methylbutanoate by acetohydroxyacid reductoisomerase .
The following figure illustrates the position of (R)-2,3-dihydroxy-3-methylbutanoate in the branched-chain amino acid biosynthesis pathway:
Pathway steps:
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Pyruvate → (2S)-2-acetolactate (by acetohydroxy acid synthase)
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(2S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate (by acetohydroxyacid reductoisomerase)
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(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate (by dihydroxy-acid dehydratase)
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3-methyl-2-oxobutanoate → Valine (via transamination)
Key Enzymatic Reactions
Two primary enzymes are involved in the metabolism of (R)-2,3-dihydroxy-3-methylbutanoate:
Acetohydroxyacid Reductoisomerase (Ketol-acid Reductoisomerase)
Acetohydroxyacid reductoisomerase, encoded by the ilv5+ gene in Schizosaccharomyces pombe and ILV5 in Saccharomyces cerevisiae, catalyzes the conversion of (2S)-2-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate . This enzyme requires NADPH as a cofactor and magnesium ions (Mg2+) for optimal activity .
The reaction catalyzed is:
(S)-2-acetolactate + NADPH → (R)-2,3-dihydroxy-3-methylbutanoate + NADP+
Dihydroxy-acid Dehydratase
Dihydroxy-acid dehydratase, encoded by the ilv3+ gene in Schizosaccharomyces pombe and ILV3 in Saccharomyces cerevisiae, catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to form 3-methyl-2-oxobutanoate . This enzyme requires magnesium (Mg2+) or manganese (Mn2+) ions for full activity .
The reaction catalyzed is:
(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate + H2O
Enzyme Characteristics
The table below summarizes the key enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism:
Enzyme | Gene | Cellular Location | Cofactors | Reaction |
---|---|---|---|---|
Acetohydroxyacid reductoisomerase | ilv5+ (S. pombe), ILV5 (S. cerevisiae) | Mitochondria | NADPH, Mg2+ | (S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate |
Dihydroxy-acid dehydratase | ilv3+ (S. pombe), ILV3 (S. cerevisiae) | Mitochondria | Mg2+ or Mn2+ | (R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate |
Table 2: Enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism
Research Findings
Genetic Studies
Research on the genes encoding enzymes that metabolize (R)-2,3-dihydroxy-3-methylbutanoate has provided insights into the regulation of branched-chain amino acid biosynthesis. In Schizosaccharomyces pombe, deletion of the ilv3+ gene, which encodes dihydroxy-acid dehydratase, results in growth defects even when branched-chain amino acids (leucine, isoleucine, and valine) are supplemented in Edinburgh minimal medium (EMM) . This finding suggests that the enzyme plays additional essential roles beyond branched-chain amino acid biosynthesis in S. pombe.
Interestingly, expression of Saccharomyces cerevisiae ILV3 can complement the growth defect of the ilv3+ deletion in S. pombe, indicating functional conservation of dihydroxy-acid dehydratase between these yeast species .
Metabolic Engineering
The biosynthetic pathway involving (R)-2,3-dihydroxy-3-methylbutanoate has been a target for metabolic engineering in various microorganisms. Modifications to the genes encoding enzymes in this pathway can affect the production of branched-chain amino acids and their derivatives, which are valuable for biotechnological applications .
Comparative Analysis with Related Compounds
(R)-2,3-dihydroxy-3-methylbutanoate shares structural similarities with several other compounds involved in branched-chain amino acid metabolism. The following table presents a comparative analysis of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds:
Compound | Chemical Formula | Structural Relationship | Metabolic Role |
---|---|---|---|
(R)-2,3-dihydroxy-3-methylbutanoate | C5H9O4- | Reference compound | Intermediate in valine and leucine biosynthesis |
(2R,3R)-2,3-dihydroxy-3-methylpentanoate | C6H11O4- | Additional methyl group | Intermediate in isoleucine biosynthesis |
(S)-2-hydroxy-2-methyl-3-oxobutanoate | C5H7O4- | Oxidized form | Precursor to (R)-2,3-dihydroxy-3-methylbutanoate |
3-methyl-2-oxobutanoate | C5H7O3- | Dehydrated form | Product of (R)-2,3-dihydroxy-3-methylbutanoate dehydration |
Table 3: Comparison of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds
Applications and Significance
Biotechnological Applications
As a key intermediate in branched-chain amino acid biosynthesis, (R)-2,3-dihydroxy-3-methylbutanoate and its metabolic pathway are of interest for various biotechnological applications:
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Production of branched-chain amino acids for food supplements and pharmaceuticals
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Development of herbicides targeting acetohydroxyacid reductoisomerase or dihydroxy-acid dehydratase
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Creation of yeast strains with enhanced or modified branched-chain amino acid metabolism for specialized fermentation processes
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Metabolic engineering of microorganisms for the production of branched-chain alcohols as biofuels
Research Importance
(R)-2,3-dihydroxy-3-methylbutanoate serves as a model compound for studying stereoselectivity in enzymatic reactions, as the specific R configuration is critical for its recognition by dihydroxy-acid dehydratase . Additionally, as this metabolic pathway is absent in humans but present in microorganisms and plants, it represents a potential target for antimicrobial and herbicidal compounds.
Recent Developments
Recent research has expanded our understanding of the metabolic networks involving (R)-2,3-dihydroxy-3-methylbutanoate. Metabolic reconstruction studies in methanogens, such as Methanosarcina barkeri, have identified the role of (R)-2,3-dihydroxy-3-methylbutanoate in their metabolic networks . These studies have improved our understanding of the thermodynamics and energetics of reactions involving this compound.
Additionally, comparative transcriptomic approaches investigating differences in wine yeast strains have identified (R)-2,3-dihydroxy-3-methylbutanoate as a significant metabolite with varying numbers of metabolic neighbors across different strains . This finding highlights the importance of this compound in the metabolic diversity of yeast strains.
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